molecular formula C36H48N2O3 B12019672 [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate

Cat. No.: B12019672
M. Wt: 556.8 g/mol
InChI Key: BLXJOEIIPDHBTE-SMTCOIIISA-N
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Description

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate can be achieved through a multi-step process:

    Formation of the Hydrazone: The initial step involves the reaction of octadecanoylhydrazine with 4-formylphenyl naphthalene-1-carboxylate under acidic or basic conditions to form the hydrazone linkage. This reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid like hydrochloric acid or a base like sodium hydroxide.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial purification methods such as large-scale chromatography or crystallization would be utilized.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate can be used as a ligand in coordination chemistry, forming complexes with metal ions

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its hydrazone moiety may interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other organic materials. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage can form reversible covalent bonds with these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate: Similar structure with a shorter alkyl chain.

    [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] benzoate: Similar structure with a different aromatic moiety.

Uniqueness

The uniqueness of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate lies in its long alkyl chain and naphthalene moiety, which may impart distinct physicochemical properties and biological activities compared to similar compounds. These features can influence its solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C36H48N2O3

Molecular Weight

556.8 g/mol

IUPAC Name

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C36H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-35(39)38-37-29-30-25-27-32(28-26-30)41-36(40)34-23-19-21-31-20-17-18-22-33(31)34/h17-23,25-29H,2-16,24H2,1H3,(H,38,39)/b37-29+

InChI Key

BLXJOEIIPDHBTE-SMTCOIIISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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